molecular formula C12H19ClN2 B13442906 4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)pyrimidine

4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)pyrimidine

Cat. No.: B13442906
M. Wt: 226.74 g/mol
InChI Key: SUVQQFOGQJRCPM-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-5-ethyl-6-methyl-2-aminopyrimidine with pentan-3-one in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired pyrimidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.

Scientific Research Applications

4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-ethyl-6-methyl-2-(methylthio)pyrimidine
  • 4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)thiazole
  • 4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)oxazole

Uniqueness

4-Chloro-5-ethyl-6-methyl-2-(pentan-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chloro, ethyl, methyl, and pentan-3-yl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

4-chloro-5-ethyl-6-methyl-2-pentan-3-ylpyrimidine

InChI

InChI=1S/C12H19ClN2/c1-5-9(6-2)12-14-8(4)10(7-3)11(13)15-12/h9H,5-7H2,1-4H3

InChI Key

SUVQQFOGQJRCPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C(CC)CC)C

Origin of Product

United States

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